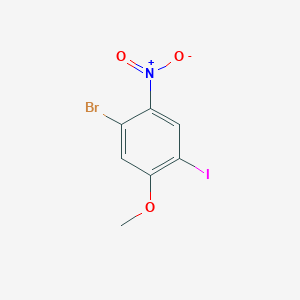

1-Bromo-4-iodo-5-methoxy-2-nitrobenzene

Description

Significance of Halogenated Nitroarenes as Versatile Synthetic Intermediates

Halogenated nitroarenes, which contain one or more halogen atoms (F, Cl, Br, I) in addition to a nitro group, are particularly valuable building blocks in organic synthesis. epa.gov They combine the reactivity conferred by the nitro group with the synthetic versatility of the carbon-halogen bond. These compounds are key intermediates in the production of a wide array of industrial and pharmaceutical chemicals, including pesticides, herbicides, and drugs. epa.govsigmaaldrich.com

A primary application of halogenated nitroarenes is in the selective catalytic reduction to form halogenated anilines. epa.govchemicalbook.com This transformation is challenging because the reduction of the nitro group must be achieved without cleaving the carbon-halogen bond (a process known as hydrodehalogenation). epa.gov The resulting haloanilines are themselves versatile intermediates.

Moreover, the halogen substituents serve as handles for a vast number of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings. bldpharm.comsigmaaldrich.comgoogle.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules from simpler, halogenated precursors. The differential reactivity of various halogens (e.g., the C-I bond is typically more reactive than the C-Br bond in oxidative addition to a metal center) can be exploited for sequential, site-selective modifications of polyhalogenated systems.

Overview of the Chemical Compound 1-Bromo-4-iodo-5-methoxy-2-nitrobenzene in Advanced Organic Synthesis

This compound is a polyfunctionalized aromatic compound that embodies the synthetic potential discussed in the preceding sections. Its structure features four different substituents on a benzene (B151609) ring: a bromine atom, an iodine atom, a methoxy (B1213986) group, and a nitro group. While specific, detailed research findings on this exact molecule are not prevalent in publicly accessible literature, its structure allows for an informed analysis of its potential reactivity and utility in advanced organic synthesis.

The compound's key physicochemical properties, derived from its structure, are summarized in the table below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrINO₃ |

| Molecular Weight | 373.93 g/mol |

| IUPAC Name | This compound |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Complexity | 217 |

| XLogP3 | 3.8 |

Note: These properties are computationally derived and provide estimated values.

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

Differential Halogen Reactivity : The presence of both a bromo and an iodo substituent is particularly significant. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference allows for selective, stepwise functionalization. For example, a Suzuki or Sonogashira coupling could likely be performed selectively at the C-I position, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.

Nitro Group Transformations : The nitro group can be reduced to an amine, yielding 2-bromo-5-iodo-4-methoxyaniline. This resulting aniline (B41778) could then undergo a host of further reactions, such as diazotization followed by substitution (Sandmeyer reaction) or serve as a directing group for further aromatic substitutions.

Nucleophilic Aromatic Substitution : The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. In this molecule, this could potentially allow for the displacement of the bromo or iodo substituent by a strong nucleophile, although the methoxy group's electron-donating nature might modulate this reactivity.

Directing Group Effects : The existing substituents would direct any further electrophilic aromatic substitution reactions. The methoxy group is a strong ortho, para-director, while the halogens are deactivating ortho, para-directors and the nitro group is a strong meta-director. The interplay of these effects would dictate the regiochemical outcome of reactions like further nitration or halogenation.

Contextual Importance of Polyfunctionalized Benzene Derivatives in Chemical Research

Polyfunctionalized benzene derivatives, such as this compound, are indispensable tools in modern chemical research and development. The ability to place multiple, distinct functional groups onto a single aromatic scaffold provides a platform for creating molecules with tailored electronic, optical, and biological properties.

In medicinal chemistry, these derivatives serve as scaffolds for building complex drug molecules. Different functional groups can be used to interact with specific binding pockets in a biological target, while others can be modified to fine-tune the molecule's solubility, metabolic stability, and other pharmacokinetic properties.

In materials science, polyfunctionalized benzenes are precursors to organic semiconductors, liquid crystals, and polymers with specialized characteristics. By choosing the appropriate combination of electron-donating and electron-withdrawing groups, chemists can control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials for organic light-emitting diodes (OLEDs) and photovoltaics. The ability to undergo sequential, site-selective reactions, as offered by polyhalogenated compounds, is key to the controlled, bottom-up synthesis of these advanced materials. libretexts.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrINO3 |

|---|---|

Molecular Weight |

357.93 g/mol |

IUPAC Name |

1-bromo-4-iodo-5-methoxy-2-nitrobenzene |

InChI |

InChI=1S/C7H5BrINO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 |

InChI Key |

OHAXTKNVCPDVGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Iodo 5 Methoxy 2 Nitrobenzene

Reactivity of Halogen Substituents in Cross-Coupling Chemistry

The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit differential reactivity in transition-metal-catalyzed cross-coupling reactions. Generally, the C-I bond is weaker and more susceptible to oxidative addition than the C-Br bond, allowing for selective functionalization at the C-4 position.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In dihalogenated substrates like 1-Bromo-4-iodo-5-methoxy-2-nitrobenzene, the difference in reactivity between the iodo and bromo substituents is often exploited to achieve selective, stepwise functionalization.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prime example. The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-determining step, and it occurs much more readily with aryl iodides than with aryl bromides. This allows for a selective reaction at the C-I bond, leaving the C-Br bond intact for subsequent transformations. researchgate.netnih.gov Various palladium catalysts and reaction conditions have been developed to optimize this selectivity. nih.govresearchgate.net

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Aryl Iodo-Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 85-95 | researchgate.net |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 90-98 | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >95 | acs.org |

Similarly, in the Heck reaction, which couples an organic halide with an alkene, the higher reactivity of the C-I bond is leveraged for selective transformations. researchgate.net By carefully controlling the reaction conditions, it is possible to introduce a vinyl group at the C-4 position of this compound while preserving the bromine at C-1.

Copper-mediated coupling reactions, such as the Ullmann condensation, are classic methods for forming aryl-aryl, aryl-ether, and aryl-amine bonds. acs.org Similar to palladium-catalyzed processes, the reactivity of aryl halides in copper-mediated reactions follows the order I > Br > Cl. This trend allows for the selective coupling at the C-4 position of this compound. These reactions often require high temperatures, but modern developments have introduced milder conditions using various copper salts and ligands. acs.orgnih.gov For instance, the coupling of an aryl iodide with an alcohol or amine can proceed in the presence of a copper(I) catalyst, leaving the aryl bromide group untouched for further functionalization. acs.org

Recent advancements in organic synthesis have led to the development of transition-metal-free coupling methods. These reactions often proceed via different mechanisms, such as nucleophilic aromatic substitution (SNAr) or radical pathways. The strong electron-withdrawing effect of the nitro group in this compound makes the aromatic ring susceptible to SNAr reactions, particularly at the positions ortho and para to the nitro group (C-1 and C-4). rsc.org A strong nucleophile could potentially displace one of the halogen substituents without the need for a metal catalyst.

Additionally, photoinduced or base-mediated reactions can generate aryl radicals or anions that can participate in coupling reactions. researchgate.net For nitroarenes, single-electron transfer (SET) processes can initiate radical cascade reactions, offering another avenue for metal-free transformations. researchgate.net

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. rsc.org This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. nih.gov

The reduction of the nitro group in this compound to the corresponding aniline (B41778) is a key transformation that opens up a wide range of subsequent synthetic possibilities. A variety of reducing agents can accomplish this, including metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂, Pd/C), or transfer hydrogenation (e.g., ammonium (B1175870) formate, Pd/C). scispace.commdpi.com

A significant challenge in the reduction of this specific molecule is the potential for hydrodehalogenation, where the bromo and iodo substituents are reductively cleaved. Therefore, chemoselective reduction methods are highly desirable. Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or specific catalytic systems are known to selectively reduce the nitro group while leaving aryl halides intact. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Solvent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Fe / NH₄Cl | Ethanol/H₂O | Reflux | Good for many functional groups, generally preserves halogens. | scispace.com |

| SnCl₂·2H₂O | Ethanol | Reflux | Effective, can sometimes cause dehalogenation. | scispace.com |

| H₂ (g), Pd/C | Ethanol or Ethyl Acetate | RT, 1-4 atm | Highly efficient, but risk of dehalogenation is high. | organic-chemistry.org |

| Sodium Dithionite (Na₂S₂O₄) | H₂O / Dioxane | RT-80°C | Good chemoselectivity for nitro group reduction. | organic-chemistry.org |

| Ammonium Formate, Pd/C | Methanol | RT-Reflux | Effective transfer hydrogenation, moderate risk of dehalogenation. | mdpi.com |

The reduction of nitroarenes is mechanistically complex and often involves electron transfer steps and radical intermediates. nih.govnih.gov The process is initiated by a single-electron transfer (SET) to the nitroarene, forming a nitro radical anion (ArNO₂⁻•). nih.govnih.gov This intermediate is central to the subsequent reaction pathways. The presence of electron-withdrawing groups, such as the nitro group itself and the halogen atoms on the ring, helps to stabilize this radical anion. nih.gov

The nitro radical anion can undergo a series of protonation and further reduction steps. It is typically converted to a nitroso species (Ar-N=O), which is then further reduced to a hydroxylamine (B1172632) (Ar-NHOH). nih.govacs.org The hydroxylamine is the final intermediate before the formation of the amine (Ar-NH₂). nih.gov Each of these intermediates can be potentially isolated under specific reaction conditions. Understanding these radical pathways is crucial for controlling the outcome of nitroarene transformations and for designing selective reduction protocols. rsc.orgresearchgate.net

Reactivity of the Methoxy (B1213986) Group and its Influence on the Aromatic System

The methoxy group plays a pivotal role in modulating the reactivity of the aromatic ring. Its strong electron-donating resonance effect and moderate electron-withdrawing inductive effect have significant consequences for both the stability of the molecule and its propensity to undergo various transformations.

Demethylation and Functional Group Interconversion at the Methoxy Site

The cleavage of the methyl ether to reveal a phenol (B47542) is a common transformation in organic synthesis. For this compound, this demethylation can be achieved using various reagents, although the electron-withdrawing nature of the nitro group and the presence of multiple halogens can influence the reaction conditions.

Commonly employed reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr₃). researchgate.net Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers and is often used in dichloromethane (B109758) at low temperatures. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Another approach involves the use of nucleophilic reagents like sodium trimethylsilanethiolate (NaSMe) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) under reflux conditions. researchgate.net This method offers an alternative for substrates that may be sensitive to strongly acidic conditions.

The resulting phenol, 2-bromo-5-iodo-4-nitrophenol, opens up avenues for further functional group interconversions. The phenolic hydroxyl group can be converted to a variety of other functionalities, such as esters or ethers, allowing for the introduction of diverse structural motifs.

Table 1: Selected Reagents for Demethylation of Aryl Methyl Ethers

| Reagent(s) | Typical Conditions | Comments |

| Boron tribromide (BBr₃) | Dichloromethane, 0°C to room temperature | Highly effective, but sensitive to moisture. |

| Hydrogen bromide (HBr) | Acetic acid, reflux | Strong acid, may not be suitable for acid-sensitive substrates. |

| Sodium trimethylsilanethiolate (NaSMe) | DMF, reflux | Nucleophilic cleavage, useful alternative to acidic methods. |

| Pyridinium hydrochloride | 195-200°C | High temperature, useful for sterically hindered ethers. researchgate.net |

Directing Effects and Activation/Deactivation of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound collectively determine the regioselectivity of further substitution reactions. The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to its ability to donate electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic aromatic substitution.

Conversely, the nitro group is a strong deactivating group and a meta-director. Its strong electron-withdrawing inductive and resonance effects decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The bromine and iodine atoms are also deactivating groups due to their inductive electron-withdrawing effects, but they are ortho, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. pbworks.com

Exploration of Competing Reaction Pathways and Chemoselectivity Profiles

The presence of multiple reactive sites in this compound leads to the possibility of competing reaction pathways. The chemoselectivity of a given reaction will depend on the nature of the reagents and the reaction conditions.

One of the most significant areas of competing reactivity involves the two different halogen substituents, bromine and iodine. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of aryl halides generally follows the order I > Br > Cl. nih.govresearchgate.netresearchgate.netthieme-connect.de This suggests that in a reaction with an organoboron reagent in the presence of a palladium catalyst, the carbon-iodine bond would be expected to react preferentially over the carbon-bromine bond. This chemoselectivity allows for the sequential functionalization of the molecule, where the iodo group is first replaced, followed by a subsequent reaction at the bromo position under potentially more forcing conditions.

However, the electronic environment of the C-X bonds also plays a crucial role. The presence of the electron-withdrawing nitro group ortho to the bromine atom and meta to the iodine atom can influence the reactivity of these positions. The C-Br bond is activated towards nucleophilic attack due to the adjacent nitro group. nih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) presents another potential reaction pathway. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to attack by strong nucleophiles. The positions ortho and para to the nitro group are particularly activated towards SNAr. In this molecule, the bromine atom is at an activated ortho position. Therefore, under suitable conditions with a strong nucleophile, displacement of the bromide could compete with or even be favored over reactions at the iodo position.

Theoretical and Computational Studies on 1 Bromo 4 Iodo 5 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-4-iodo-5-methoxy-2-nitrobenzene, these calculations could provide invaluable insights into its stability, reactivity, and electronic characteristics.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results.

Electrostatic Potential Surface (EPS) Analysis of the Chemical Compound

The Electrostatic Potential Surface (EPS) is a valuable tool for visualizing the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an EPS analysis would likely show negative potential (red and yellow areas) around the oxygen atoms of the nitro and methoxy (B1213986) groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms and potentially influenced by the halogen substituents.

Prediction of Reactivity Descriptors and Selectivity Indices

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated using conceptual Density Functional Theory (DFT). These descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of a molecule's reactivity. Additionally, local reactivity descriptors like the Fukui function can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, thus offering insights into its regioselectivity in chemical reactions.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results.

Mechanistic Modeling and Reaction Pathway Predictions

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to understand how reactants are converted into products.

Characterization of Transition States and Intermediates

A crucial part of mechanistic modeling is the identification and characterization of all stationary points along a reaction coordinate, including reactants, products, intermediates, and transition states. Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products. The geometric and energetic properties of these transition states and any reaction intermediates provide a detailed picture of the reaction mechanism.

Calculation of Reaction Energy Profiles and Activation Barriers

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur throughout the course of a reaction. The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. For a multi-substituted compound like this compound, computational studies could compare the activation barriers for reactions at different sites, thereby predicting the most likely reaction pathway.

Note: This table is for illustrative purposes only. The values are not based on actual computational results.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to explore the three-dimensional structure and dynamic behavior of molecules. For a polysubstituted benzene (B151609) derivative like this compound, these methods can provide significant insights into its preferred spatial arrangements and the energetic barriers between different conformations.

The conformational landscape of this molecule is primarily dictated by the rotation of the nitro (NO₂) and methoxy (OCH₃) groups relative to the benzene ring. The presence of four bulky substituents in close proximity suggests that steric hindrance will play a crucial role in determining the molecule's preferred geometry.

Key Conformational Considerations:

Rotation of the Nitro Group: In nitrobenzene (B124822), the nitro group is planar with the benzene ring in its lowest energy state. However, there is a rotational barrier, and for heavily substituted nitrobenzenes, the energy landscape can be more complex. researchgate.net MD simulations could be employed to calculate the potential energy surface for the rotation of the nitro group in this compound, identifying the most stable rotational conformers and the transition states between them.

Rotation of the Methoxy Group: The methoxy group also has rotational freedom around the C-O bond. Its orientation will be influenced by the adjacent nitro and iodo substituents.

Steric Interactions: The bulky iodine and bromine atoms, along with the nitro and methoxy groups, will likely lead to significant steric strain. This strain can influence the planarity of the nitro group and the orientation of the methoxy group.

MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms. This would allow for the exploration of the conformational space over time, providing a dynamic picture of the molecule's flexibility and preferred shapes.

Hypothetical Conformational Energy Profile Data:

While specific data for this compound is not available, a hypothetical table illustrating the kind of data that could be generated from conformational analysis is presented below. This table shows the relative energies of different hypothetical conformers based on the dihedral angle of the nitro group.

| Conformer | Nitro Group Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Planar | 0 | 0.0 | 75 |

| Twisted 1 | 30 | 1.2 | 15 |

| Twisted 2 | 60 | 2.5 | 8 |

| Perpendicular | 90 | 4.0 | 2 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Development of Structure-Reactivity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational methods aimed at correlating the chemical structure of a series of compounds with their biological activity or chemical reactivity. drugdesign.orgyoutube.com For a compound like this compound, QSAR models could be developed to predict properties such as toxicity, reactivity in certain chemical reactions, or other biological effects based on its structural features.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of structurally related compounds with known activities is compiled. In this case, a series of substituted nitrobenzenes would be used.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as:

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP).

Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.

Steric Properties: Like molecular volume, surface area, and specific steric parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

For nitrobenzene derivatives, studies have shown that descriptors related to hydrophobicity and electronic properties are often crucial in predicting their toxicity. nih.gov

Illustrative QSAR Data Table for Substituted Nitrobenzenes:

The following table provides a hypothetical example of the type of data used to develop a QSAR model for the toxicity of substituted nitrobenzenes.

| Compound | Substituent (X) | logP | HOMO Energy (eV) | LUMO Energy (eV) | Observed Toxicity (log 1/C) |

| 1 | H | 1.85 | -9.8 | -1.5 | 2.1 |

| 2 | 4-Cl | 2.39 | -9.9 | -1.7 | 2.5 |

| 3 | 4-Br | 2.55 | -9.9 | -1.7 | 2.6 |

| 4 | 4-I | 2.85 | -9.7 | -1.8 | 2.8 |

| 5 | 2-NO₂ | 1.58 | -10.5 | -2.5 | 3.2 |

| 6 | 4-OCH₃ | 1.95 | -9.2 | -1.3 | 2.3 |

This table is a simplified, illustrative example and does not represent actual experimental data. The "Observed Toxicity" is a generic endpoint for illustrative purposes.

From such data, a QSAR equation could be derived, for instance:

log(1/C) = c₀ + c₁logP + c₂LUMO

This equation would allow for the prediction of the toxicity of a new nitrobenzene derivative, like this compound, based on its calculated logP and LUMO energy. The development of such models is crucial for prioritizing the synthesis of new compounds and for assessing the potential risks of environmental contaminants.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Verification

Spectroscopic methods provide fundamental insights into the molecular structure, bonding, and electronic properties of a compound. For 1-Bromo-4-iodo-5-methoxy-2-nitrobenzene, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern, two aromatic protons will be present, each appearing as a singlet, as they are not adjacent to any other protons. The electron-withdrawing nitro group and the halogen atoms will deshield these protons, causing them to resonate at a relatively downfield chemical shift, likely in the range of 7.0-8.5 ppm. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the region of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group is expected to be significantly downfield, while the carbon attached to the methoxy group will also be downfield but to a lesser extent. The carbons bonded to bromine and iodine will have their resonances influenced by the heavy atom effect. The methoxy carbon will appear as a single peak around 55-60 ppm.

For illustrative purposes, ¹H NMR data for a related compound, 2-Bromo-4-methoxyphenol, shows aromatic protons in the range of 6.78-7.01 ppm and a methoxy signal at 3.75 ppm. beilstein-journals.org Another related structure, 1-Bromo-4-nitrobenzene, exhibits aromatic proton signals at approximately 7.69 and 8.10 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 (s, 1H) | 110 - 125 |

| Aromatic CH | 7.0 - 7.5 (s, 1H) | 110 - 125 |

| Methoxy (OCH₃) | 3.9 - 4.1 (s, 3H) | 56 - 62 |

| C-Br | Not Applicable | 115 - 125 |

| C-I | Not Applicable | 90 - 100 |

| C-OCH₃ | Not Applicable | 150 - 160 |

| C-NO₂ | Not Applicable | 145 - 155 |

Note: The predicted chemical shifts are estimates based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

MS: In a standard electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by 2 m/z units and having similar intensities. The presence of iodine (monoisotopic at 127 amu) will shift the entire pattern to a higher mass. Common fragmentation patterns would involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), and the halogen atoms.

HRMS: High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₅BrINO₃. For instance, the monoisotopic mass of 1-Bromo-4-iodo-5-methyl-2-nitrobenzene, a closely related compound, is 340.85484 g/mol . epa.gov

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 356.8, 358.8 | Molecular ion peaks showing the isotopic pattern of bromine. |

| [M-NO₂]⁺ | 310.8, 312.8 | Loss of the nitro group. |

| [M-OCH₃]⁺ | 325.8, 327.8 | Loss of the methoxy group. |

| [M-Br]⁺ | 277.9 | Loss of the bromine atom. |

| [M-I]⁺ | 229.9 | Loss of the iodine atom. |

Note: The predicted m/z values are based on the nominal masses of the elements.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely appear as a strong band in the region of 1250-1280 cm⁻¹ (asymmetric) and a weaker band around 1020-1075 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrobenzene (B124822) chromophore, extended by the methoxy group and halogens, would result in characteristic absorption bands in the UV region. Typically, substituted nitrobenzenes exhibit two main absorption bands: a high-energy π → π* transition and a lower-energy n → π* transition. The exact position and intensity of these bands are influenced by the substituents and the solvent used.

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC: Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, a high-temperature GC method with a suitable capillary column (e.g., a non-polar or medium-polarity column) would be required due to its relatively high molecular weight and boiling point. The retention time of the compound would be a key parameter for its identification under specific GC conditions. Purity can be assessed by the presence of a single major peak, with any minor peaks representing impurities. For instance, the purity of 1-Bromo-4-nitrobenzene can be determined by GC, with a specification of ≥97.5%. thermofisher.com

GC-MS: The coupling of a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical technique. As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for the eluting peak. This allows for the confident identification of the compound by matching its retention time and mass spectrum with that of a known standard. It is also an excellent tool for identifying any co-eluting impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method is typically employed, leveraging the compound's nonpolar nature.

Research Findings: While specific HPLC analysis of this compound is not extensively documented in publicly available research, methods for structurally similar compounds provide a framework for its analysis. For instance, the analysis of related bromo-nitroaromatic compounds often utilizes a C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer like phosphoric acid or formic acid to ensure sharp peak shapes.

A hypothetical HPLC method for this compound would likely involve a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. This approach ensures the effective separation of the target compound from potential impurities or starting materials from a reaction mixture. The detector of choice would be a UV-Vis detector, set to a wavelength where the nitroaromatic chromophore exhibits strong absorbance.

Table 1: Representative HPLC Parameters for Analysis of a Substituted Nitrobenzene

| Parameter | Value/Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. It is used to track the consumption of starting materials and the formation of products, helping to determine the reaction's endpoint.

Research Findings: In the synthesis of this compound, TLC would be used to follow the progress of the halogenation or nitration steps. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable solvent system, known as the eluent.

The choice of eluent is critical and is determined empirically to achieve good separation between the spots corresponding to the starting materials, intermediates, and the final product. For a compound like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5. After development, the spots are visualized, usually under UV light, where the aromatic nature of the compounds allows for easy detection.

Table 2: Typical TLC System for Monitoring the Synthesis of an Aromatic Compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 on Aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

| Observation | The disappearance of starting material spots and the appearance of a new product spot with a distinct Rf value. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry.

Research Findings: To date, the specific crystal structure of this compound has not been reported in the crystallographic databases. However, the structures of related compounds, such as 1-bromo-4-iodo-benzene, have been determined. For the target compound, obtaining single crystals suitable for X-ray diffraction would be the first and often most challenging step. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.

Table 3: Hypothetical Crystallographic Data for a Polysubstituted Benzene (B151609) Derivative

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined |

| Bond Lengths (Å) | C-Br, C-I, C-N, C-O, C-C (aromatic) would be precisely measured |

| **Bond Angles (°) ** | Angles between substituents and within the benzene ring |

| Torsion Angles (°) | Describing the orientation of the nitro and methoxy groups |

| Data Collection Temp. | Typically 100 K or 293 K |

Strategic Applications of 1 Bromo 4 Iodo 5 Methoxy 2 Nitrobenzene As a Chemical Building Block

Synthesis of Complex Polyfunctionalized Aromatic and Heteroaromatic Systems

There is currently a lack of specific published research demonstrating the use of 1-Bromo-4-iodo-5-methoxy-2-nitrobenzene in the synthesis of complex polyfunctionalized aromatic and heteroaromatic systems. However, the molecule's structure inherently lends itself to such applications. The differential reactivity of the bromo and iodo substituents under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could, in principle, allow for the sequential introduction of different aryl, alkynyl, or amino groups. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic systems. The methoxy (B1213986) group can also be a site for further functionalization, for instance, through ether cleavage followed by derivatization.

Precursor in the Construction of Biaryl and Diarylether Compounds

No specific examples of the use of this compound as a precursor for biaryl and diarylether compounds are documented in the available literature. Theoretically, the bromo and iodo groups are excellent handles for the formation of biaryl structures via Suzuki or Stille coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions could allow for selective, stepwise functionalization. Similarly, the synthesis of diarylether compounds could be envisioned through nucleophilic aromatic substitution reactions, where a phenoxide displaces one of the halogen atoms, or through Ullmann condensation.

Role in the Assembly of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Indoles, Oxadiazoles)

While plausible, there is no direct evidence in the scientific literature of this compound being used in the assembly of nitrogen-containing heterocyclic scaffolds such as indoles or oxadiazoles. The presence of a nitro group ortho to a bromine atom suggests the potential for reductive cyclization strategies. For instance, reduction of the nitro group to an amine, followed by an intramolecular reaction with a suitably introduced substituent, could lead to the formation of various heterocyclic rings. The synthesis of indoles, for example, could potentially be achieved through variations of the Fischer, Bischler, or Madelung indole (B1671886) syntheses, following appropriate functional group manipulations.

Utilization in the Preparation of Advanced Materials Precursors

The application of this compound in the preparation of advanced materials precursors is not reported in the current body of scientific work. The highly functionalized nature of the molecule, with its combination of halogens and an electron-withdrawing group, could make it a candidate for incorporation into polymers or other materials where specific electronic or photophysical properties are desired. The potential for this compound to be used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials remains an area for future exploration.

Design and Synthesis of Chemically Diverse Molecular Libraries

There are no published studies detailing the use of this compound in the design and synthesis of chemically diverse molecular libraries for drug discovery or other screening purposes. The molecule's multiple points of diversification would, in theory, make it an attractive scaffold for combinatorial chemistry. Each of the four functional groups could be independently modified to generate a large number of distinct analogues. This potential, however, has not yet been realized or documented in the available scientific literature.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of polysubstituted nitroaromatics often involves harsh reaction conditions and the use of hazardous reagents. A significant future direction lies in the development of environmentally benign and sustainable methods for the production of 1-Bromo-4-iodo-5-methoxy-2-nitrobenzene. Research in this area is expected to focus on several key aspects:

Alternative Nitrating Agents: Moving away from the conventional mixed-acid (sulfuric and nitric acid) nitration, which generates significant acidic waste, is a primary goal. nih.gov Future research could explore the use of solid acid catalysts or milder nitrating agents like dinitrogen pentoxide in combination with greener solvents to reduce the environmental impact.

Catalytic Halogenation: The introduction of bromine and iodine atoms can also be made more sustainable. The development of catalytic systems that avoid the use of stoichiometric amounts of corrosive and toxic elemental halogens is a key research area.

Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be prioritized. This includes exploring one-pot or tandem reaction sequences where multiple transformations occur in a single reaction vessel, minimizing waste and purification steps.

Renewable Feedstocks: While a long-term goal, the potential to derive the aromatic core from renewable biomass sources instead of petroleum-based feedstocks is an aspirational frontier for the sustainable synthesis of this and other aromatic compounds.

Exploration of Novel Catalytic Systems for its Transformations

The bromo and iodo substituents on the aromatic ring of this compound are prime handles for a variety of catalytic cross-coupling reactions. The development of novel and more efficient catalytic systems for these transformations is a major avenue for future research.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are well-established for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.comrsc.org Future research will likely focus on:

Ligand Development: The design and synthesis of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium can lead to catalysts with higher activity, stability, and selectivity, allowing reactions to be performed under milder conditions and with lower catalyst loadings.

Alternative Metal Catalysts: Exploring the use of more abundant and less expensive first-row transition metals like nickel, copper, and iron as catalysts for cross-coupling reactions is a significant trend in sustainable chemistry. nih.govnih.gov Developing robust catalytic systems based on these metals for the selective functionalization of the bromo and iodo groups is a key objective.

Chemoselectivity: Given the presence of two different halogen atoms, developing catalytic systems that can selectively activate either the C-Br or the C-I bond is a critical area of investigation. This would allow for the sequential and controlled introduction of different functional groups at specific positions. For instance, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization. nih.gov

| Catalyst System | Reaction Type | Potential Application on this compound |

| Palladium/Phosphine Ligands | Suzuki-Miyaura Coupling | Formation of a new C-C bond by reacting with a boronic acid. |

| Palladium/Copper(I) | Sonogashira Coupling | Formation of a new C-C triple bond by reacting with a terminal alkyne. rsc.org |

| Nickel/NHC Ligands | Kumada Coupling | Formation of a new C-C bond by reacting with a Grignard reagent. |

| Copper/Diphosphine Ligands | Buchwald-Hartwig Amination | Formation of a new C-N bond by reacting with an amine. nih.gov |

Integration of Advanced Computational Approaches for Predictive Organic Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern organic synthesis. researchgate.netresearchgate.net For this compound, computational approaches can provide valuable insights and guide experimental work in several ways:

Reactivity Prediction: DFT calculations can be used to predict the relative reactivity of the different positions on the aromatic ring towards electrophilic or nucleophilic attack. researchgate.net This can help in designing selective functionalization strategies. For instance, computational studies can elucidate the directing effects of the existing substituents (bromo, iodo, methoxy (B1213986), and nitro) and predict the most likely sites for further substitution.

Mechanism Elucidation: Computational modeling can be employed to investigate the reaction mechanisms of various transformations involving this compound. Understanding the transition states and intermediates can aid in optimizing reaction conditions and developing more efficient catalysts.

Spectroscopic Analysis: Theoretical calculations can assist in the interpretation of spectroscopic data (e.g., NMR, IR) for the compound and its derivatives, facilitating their characterization.

Expanding the Scope of Derivatization Reactions and Functionalization Pathways

Beyond cross-coupling reactions, future research will undoubtedly focus on expanding the repertoire of chemical transformations that can be performed on this compound to generate a diverse library of new molecules.

Nitro Group Reduction: The selective reduction of the nitro group to an amino group is a key transformation that opens up a vast array of subsequent derivatization possibilities, including diazotization and amide bond formation. Current time information in Pasuruan, ID. Developing mild and selective reduction methods that are compatible with the bromo and iodo substituents is an important research goal.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the bromo or iodo groups by various nucleophiles. Investigating the scope and limitations of SNAr reactions on this substrate is a promising area of exploration.

Photochemical Reactions: The nitro group can participate in various photochemical reactions. Exploring the photoreactivity of this compound could lead to novel and unexpected transformations and the synthesis of unique molecular architectures. tandfonline.com

| Functional Group | Potential Derivatization Reaction | Resulting Functionality |

| Bromo/Iodo | Suzuki-Miyaura Coupling | Aryl or Alkyl |

| Bromo/Iodo | Sonogashira Coupling | Alkyne |

| Nitro | Reduction | Amine |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Various Nucleophiles |

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms represents a paradigm shift in modern organic chemistry. amt.ukresearchgate.netchimia.chvapourtec.com

Flow Chemistry: The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous reactions. amt.uk Performing these reactions in a continuous flow reactor offers significant advantages in terms of safety, heat and mass transfer, and scalability. Future research will likely focus on developing robust flow chemistry protocols for the synthesis and subsequent transformations of this compound.

Automated Synthesis: Automated synthesis platforms, which integrate robotics and software to perform chemical reactions, are poised to revolutionize the discovery and development of new molecules. chimia.chsigmaaldrich.comeubopen.orgresearchgate.net The development of standardized reaction protocols and reagent cartridges for the functionalization of building blocks like this compound will enable the rapid generation of large libraries of diverse compounds for screening in drug discovery and materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-4-iodo-5-methoxy-2-nitrobenzene, and how can side reactions be minimized?

Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a methoxybenzene precursor. For example:

Iodination : Direct electrophilic iodination of 5-methoxy-2-nitrobenzene using iodine monochloride (ICl) in acetic acid at 60–80°C can introduce iodine at the para position relative to the methoxy group .

Bromination : Subsequent bromination (e.g., using Br₂/FeBr₃) must be carefully controlled to avoid over-halogenation. Lower temperatures (0–5°C) and stoichiometric bromine reduce di-substitution byproducts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer : Use a multi-technique approach:

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent nitro group degradation .

- Temperature : Keep at –20°C under inert gas (argon/nitrogen) to avoid hydrolysis of the iodo substituent .

- Moisture Control : Use desiccants (silica gel) in storage containers to mitigate hygroscopic decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the regioselectivity of subsequent substitution reactions?

Methodological Answer : The nitro group directs incoming electrophiles to the meta position relative to itself due to its strong electron-withdrawing nature. For example:

- Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids occurs preferentially at the bromine site (para to iodine), as iodine’s lower electronegativity makes bromine a better leaving group .

- Nucleophilic Aromatic Substitution (NAS) : High-temperature conditions (DMF, 120°C) with strong nucleophiles (e.g., amines) may target the para position to the methoxy group, where electron density is slightly higher .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer : Discrepancies often arise from solvent effects or intermolecular interactions:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare chemical shifts with experimental ¹H/¹³C NMR. Adjust for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) .

- NOESY Experiments : Confirm spatial proximity of substituents if unexpected coupling patterns arise .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

Methodological Answer :

- Reaction Solvent : Use high-boiling, non-polar solvents (e.g., chlorobenzene) to stabilize nitro groups at elevated temperatures .

- Catalytic Additives : Add copper(I) iodide to suppress radical degradation pathways in coupling reactions .

- Inert Atmosphere : Rigorous degassing (freeze-pump-thaw cycles) minimizes oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.